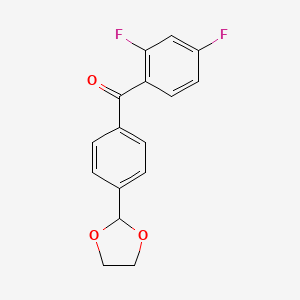

2,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12F2O3 and a molecular weight of 290.26 g/mol.

Preparation Methods

The synthesis of 2,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone involves several steps. One common method is through the esterification reaction. This process typically starts with the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan anion with fluoroacetic acid ester, resulting in the formation of the desired compound . Industrial production methods often involve cold-chain transportation and specific storage conditions to maintain the compound’s stability .

Chemical Reactions Analysis

2,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

2,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone can be compared with other similar compounds, such as:

4-Fluoro-1,3-dioxolan-2-one: Used as an electrolyte additive in lithium-ion batteries.

Difluoro { [2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid: Known for its unique chemical properties.

The uniqueness of 2,4-Difluoro-4’-(1,3-dioxolan-2-YL)benzophenone lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

2,4-Difluoro-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898759-63-2) is a synthetic organic compound characterized by its unique molecular structure, which includes a benzophenone core substituted with difluoro and dioxolane moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C16H12F2O3

- Molecular Weight : 290.26 g/mol

- CAS Number : 898759-63-2

The presence of the dioxolane ring and difluoro substituents contributes to the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that benzophenone derivatives can inhibit bacterial growth by interfering with cell membrane integrity and function. The difluorinated benzophenone derivatives are particularly noted for their enhanced potency against Gram-positive bacteria due to their lipophilicity, which facilitates membrane penetration.

| Compound | Activity | Reference |

|---|---|---|

| Benzophenone Derivative A | Inhibits Staphylococcus aureus | |

| Benzophenone Derivative B | Effective against E. coli |

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. The compound's ability to scavenge free radicals may be attributed to the presence of the dioxolane group, which can stabilize radical species.

Photocatalytic Activity

Recent studies have highlighted the photocatalytic properties of this compound when used in hydrogen atom transfer (HAT) photocatalysis. The compound can facilitate radical generation under light irradiation, making it useful in synthetic organic chemistry for creating complex molecules.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various benzophenone derivatives, this compound was evaluated for its antibacterial properties against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial efficacy compared to controls.

Case Study 2: Photocatalytic Applications

A recent publication explored the use of this compound in photocatalytic reactions involving radical formation. The compound was shown to effectively generate carbon-centered radicals from alkyl bromides under UV light irradiation, enabling new pathways for organic synthesis.

Research Findings Summary

The biological activity of this compound is multifaceted:

- Antimicrobial : Effective against various bacterial strains.

- Antioxidant : Exhibits free radical scavenging capabilities.

- Photocatalytic : Facilitates radical generation for synthetic applications.

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOOHTGHKUDKKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645137 |

Source

|

| Record name | (2,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-76-4 |

Source

|

| Record name | (2,4-Difluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.